molecular formula C10H11ClN2O B2409995 2-(Azetidin-3-yloxy)benzonitrile hydrochloride CAS No. 1956381-53-5

2-(Azetidin-3-yloxy)benzonitrile hydrochloride

Cat. No. B2409995
CAS RN: 1956381-53-5
M. Wt: 210.66
InChI Key: LZGBUFFDLXFMBU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1956381-53-5 . It has a molecular weight of 210.66 and its molecular formula is C10H11ClN2O . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Azetidin-3-yloxy)benzonitrile hydrochloride is 1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9;/h1-4,9,12H,6-7H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Azetidin-3-yloxy)benzonitrile hydrochloride is a white to yellow solid . It has a molecular weight of 210.66 and its molecular formula is C10H11ClN2O . It is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Azetidin-2-ones derivatives, including those related to 2-(Azetidin-3-yloxy)benzonitrile hydrochloride, have been investigated for their antimicrobial properties. They show moderate to good inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Gilani et al., 2016).
  • Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and shown to possess antimicrobial and antitubercular activities. Some of these compounds demonstrated significant antitubercular activity, comparable to standard drugs (Ilango & Arunkumar, 2011).

Synthesis and Chemical Applications

  • An optimized process for the synthesis of 1-Benzylazetidin-3-ol, a starting material for azetidin-3-ol hydrochloride, has been developed. This process is economical and efficient, indicating the feasibility of large-scale production of related azetidinone compounds (Reddy et al., 2011).
  • Azetidin-2-ones have been used as building blocks for the preparation of various compounds, including trifluoromethyl-containing aminopropanes and 1,4-dioxan-2-ones. This versatility demonstrates their utility in diverse synthetic pathways (Dao Thi et al., 2018).

Anti-Inflammatory and Analgesic Activities

  • Some azetidin-2-one derivatives have shown potential as anti-inflammatory agents. They have been tested in vivo using rat models and found to be effective in reducing inflammation, comparable to commercially available non-steroidal anti-inflammatory drugs (Khedekar et al., 2003).
  • Novel azetidin-2-ones have been synthesized and tested for analgesic and anti-inflammatory activities, showing promising results. Their binding modes and affinities were also analyzed through in-silico molecular docking, revealing good interaction with the COX-II enzyme (Chhajed & Upasani, 2016).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard . The hazard statements include H302, which means it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(azetidin-3-yloxy)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9;/h1-4,9,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGBUFFDLXFMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)benzonitrile hydrochloride

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